molecular formula C5H8N2OS B8590386 5-Methoxy-4-methyl-thiazol-2-ylamine

5-Methoxy-4-methyl-thiazol-2-ylamine

Cat. No.: B8590386
M. Wt: 144.20 g/mol
InChI Key: FLFOUMSKHALQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-methyl-thiazol-2-ylamine is a chemical compound belonging to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry and drug discovery. The 2-aminothiazole core is a common structural motif in the development of biologically active molecules due to its versatile pharmacological potential . Researchers value this compound primarily as a synthetic intermediate. It can be used to construct more complex molecular architectures, such as Schiff bases, which are known to exhibit multifunctional properties and enhance various biological activities . Compounds featuring the 2-aminothiazole nucleus have demonstrated a wide range of significant biological activities in research settings. These include potent antioxidant activity by acting as free radical trapping agents, capable of scavenging stable radicals like DPPH as well as reactive oxygen species including hydroxyl, nitric oxide, and superoxide radicals . Furthermore, structural analogues have shown potent inhibitory effects against enzymes such as urease, α-glucosidase, and α-amylase, making them subjects of interest for metabolic and infectious disease research . The presence of electron-donating groups, such as the methoxy substituent, is often associated with improved radical scavenging potential in this class of compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

5-methoxy-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H8N2OS/c1-3-4(8-2)9-5(6)7-3/h1-2H3,(H2,6,7)

InChI Key

FLFOUMSKHALQSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)OC

Origin of Product

United States

Synthesis and Characterization of 5 Methoxy 4 Methyl Thiazol 2 Ylamine

A potential synthetic pathway could start from a suitably substituted α-halocarbonyl compound, which would then be reacted with thiourea. For 5-Methoxy-4-methyl-thiazol-2-ylamine, the synthesis could conceptually proceed via the reaction of an α-halo-α-methoxy acetone (B3395972) derivative with thiourea. However, the stability and availability of such a starting material might present challenges.

An alternative and more likely approach would involve the modification of a pre-formed thiazole (B1198619) ring. For instance, one could start with a 2-amino-4-methylthiazole (B167648) derivative and introduce the methoxy (B1213986) group at the 5-position in a subsequent step. This might involve halogenation at the 5-position followed by nucleophilic substitution with a methoxide (B1231860) source.

Physicochemical Properties

Specific experimental data for the physicochemical properties of 5-Methoxy-4-methyl-thiazol-2-ylamine are not widely reported. However, based on its structure, several properties can be predicted.

PropertyPredicted Value/DescriptionBasis for Prediction
Molecular Formula C5H8N2OSBased on the chemical structure
Molecular Weight 144.19 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar to other small, substituted aminothiazoles
Melting Point Not available
Boiling Point Not available
Solubility Expected to have some solubility in polar organic solvents.Presence of polar functional groups (amino, methoxy) and a heterocyclic ring.
pKa The amino group is expected to be basic.The 2-amino group on the thiazole (B1198619) ring is known to be basic.

Chemical Properties and Reactivity

The chemical reactivity of 5-Methoxy-4-methyl-thiazol-2-ylamine is dictated by the functional groups present and the nature of the thiazole (B1198619) ring.

Amino Group: The 2-amino group is a primary nucleophile and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. proquest.com

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions, although the electron-donating amino group at the 2-position will influence the regioselectivity of such reactions. The sulfur atom in the ring can be oxidized under certain conditions.

Methoxy (B1213986) Group: The methoxy group is an electron-donating group and can influence the reactivity of the thiazole ring. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Methoxy 4 Methyl Thiazol 2 Ylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 5-Methoxy-4-methyl-thiazol-2-ylamine, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its chemical structure by probing the local magnetic environments of the hydrogen and carbon nuclei, respectively.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the methyl, methoxy (B1213986), and amino groups are expected. The methyl protons (at position 4) would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The methoxy protons (at position 5) would also present as a singlet, slightly more downfield, anticipated in the range of δ 3.5-4.0 ppm. The protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration, but generally appears in the δ 5.0-7.0 ppm region.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbon of the methyl group is expected at a higher field (δ 10-20 ppm), while the methoxy carbon would resonate around δ 55-65 ppm. The carbon atoms of the thiazole (B1198619) ring would have characteristic shifts: C2, bonded to the amino group and two nitrogen atoms, would be significantly downfield (δ 160-170 ppm). C4 and C5, being part of the heterocyclic aromatic ring and substituted with methyl and methoxy groups respectively, would appear in the aromatic region, with their exact shifts influenced by the electronic effects of their substituents.

Assignment¹H NMR Chemical Shift (δ, ppm) - Estimated¹³C NMR Chemical Shift (δ, ppm) - Estimated
-CH₃ (at C4)~2.3~15
-OCH₃ (at C5)~3.8~60
-NH₂ (at C2)~6.0 (broad)N/A
C2 (Thiazole ring)N/A~165
C4 (Thiazole ring)N/A~125
C5 (Thiazole ring)N/A~145

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methoxy groups would be observed around 2850-3000 cm⁻¹. The C=N stretching of the thiazole ring would likely produce a sharp absorption band in the 1600-1650 cm⁻¹ region. Furthermore, C-O stretching of the methoxy group would be visible around 1050-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions, characteristic of aromatic and heterocyclic systems containing heteroatoms with lone pairs of electrons. The thiazole ring, being an aromatic system, will contribute to these absorptions. The presence of the amino and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole.

Spectroscopic TechniqueFunctional Group/TransitionExpected Absorption Range - Estimated
Infrared (IR)N-H Stretch (Amine)3300-3500 cm⁻¹
C-H Stretch (Alkyl)2850-3000 cm⁻¹
C=N Stretch (Thiazole)1600-1650 cm⁻¹
C-O Stretch (Methoxy)1050-1250 cm⁻¹
Ultraviolet-Visible (UV-Vis)π → π~220-260 nm
n → π~280-320 nm

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound (C₅H₈N₂OS), HRMS would provide a precise mass measurement of the molecular ion, confirming its molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragment ions are indicative of the molecule's structure. For this compound, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺. Another likely fragmentation would be the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methoxy group and adjacent ring carbon. Cleavage of the thiazole ring itself would also produce a series of diagnostic fragment ions.

IonProposed FragmentationExpected m/z - Estimated
[M]⁺Molecular Ion~144.0357
[M-15]⁺Loss of •CH₃~129.0121
[M-30]⁺Loss of CH₂O~114.0236
-Thiazole ring fragmentsVarious

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions. For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure.

ParameterExpected Information from X-ray Crystallography
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c, α, β, γ
Bond LengthsPrecise distances between atoms (e.g., C-S, C=N, C-O)
Bond AnglesAngles between bonded atoms (e.g., C-S-C, N-C-N)
Intermolecular InteractionsHydrogen bonding, π-π stacking

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₅H₈N₂OS, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's purity and stoichiometry.

ElementTheoretical Percentage (%)Experimental Percentage (%) - Expected Range
Carbon (C)41.6541.65 ± 0.4
Hydrogen (H)5.595.59 ± 0.4
Nitrogen (N)19.4319.43 ± 0.4
Oxygen (O)11.09N/A (Often not directly measured)
Sulfur (S)22.2422.24 ± 0.4

Theoretical Chemistry and Computational Modeling of 5 Methoxy 4 Methyl Thiazol 2 Ylamine

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT allows for the accurate calculation of the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For complex organic molecules, including substituted thiazoles, methods like B3LYP have proven effective in yielding results that correlate well with experimental data. nih.govnih.gov Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, enabling the prediction of electronic absorption spectra and photochemical behavior. materialsciencejournal.org

Electronic Structure and Molecular Orbital Properties (HOMO-LUMO Gaps, Ionization Potential)

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chemmethod.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov This property is crucial for applications in electronics and for understanding biological reactivity. chemmethod.com For thiazole (B1198619) derivatives, DFT calculations are routinely used to determine these values. For instance, the calculated HOMO-LUMO energy gap for 5-acetyl-2,4-dimethylthiazole (B181997) was found to be 4.42 eV, indicating high stability. researchgate.net The specific values for 5-Methoxy-4-methyl-thiazol-2-ylamine would be influenced by the electron-donating effects of the methoxy (B1213986) and amino groups and the methyl group.

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify molecular reactivity.

Table 1: Key Quantum Chemical Parameters and Their Significance

Parameter Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Energy Gap (Egap) Egap = ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. chemmethod.comnih.gov
Electronegativity (χ) χ = (I + A) / 2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates a higher tendency to react.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents theoretical parameters commonly calculated for molecules using DFT to predict their reactivity.

Prediction of Spectroscopic Signatures (e.g., Resonance Raman Simulations)

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. This is invaluable for assigning experimental spectral bands to specific molecular vibrations, such as C-N stretching, N-H bending, or ring modes within the thiazole core. nih.govnih.gov For example, in a study on 2-amino-4-methylthiazole (B167648), DFT calculations at the B3LYP/6-311++G(3df,3pd) level were used to interpret the matrix isolation FTIR spectrum. nih.gov

TD-DFT is employed to simulate electronic spectra (UV-Vis), predicting the absorption wavelengths (λmax) corresponding to electronic transitions, often the HOMO → LUMO transition. materialsciencejournal.org These calculations can also reveal the nature of these transitions, for example, identifying them as π → π* or n → π* transitions. researchgate.net While Resonance Raman simulations are more complex, they can be performed to understand the enhancement of specific vibrational modes coupled to an electronic transition, providing detailed structural information about the excited state.

Analysis of Protonation Effects and Excited State Character

The 2-aminothiazole (B372263) core contains multiple sites susceptible to protonation, primarily the amino group and the ring nitrogen atom. Computational methods can be used to analyze the effects of protonation on the molecule's geometry and electronic structure. By calculating the energies of the different protonated forms, it is possible to predict the most likely site of protonation and determine the gas-phase basicity or proton affinity.

Furthermore, TD-DFT provides detailed information about the character of electronic excited states. Analysis of the molecular orbitals involved in a transition (e.g., from HOMO to LUMO) can describe it as involving local excitation on the thiazole ring, or as a charge-transfer (CT) event where electron density moves from a donor part of the molecule (like the amino or methoxy group) to an acceptor part. Understanding the excited state character is essential for predicting the molecule's photochemical behavior and fluorescence properties. materialsciencejournal.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. jocpr.com This method is central to structure-based drug design, helping to predict the binding affinity and interaction patterns of potential drug candidates. For 2-aminothiazole derivatives, which are known to possess a wide range of biological activities, docking studies are frequently used to identify potential biological targets and understand their mechanism of action at a molecular level. researchgate.nettandfonline.comresearchgate.netnih.gov

Elucidating Mechanistic Insights into Biological Activity through Target Binding Prediction (e.g., Enzyme and Receptor Interactions)

By docking a library of compounds, such as 2-aminothiazole derivatives, into the active site of a known biological target, researchers can identify promising candidates for inhibition or activation. jocpr.com For example, various 2-aminothiazole derivatives have been docked against targets like lipase (B570770) B from Mycobacterium tuberculosis and oxidoreductase proteins to explore their potential as anti-tuberculosis and antioxidant agents, respectively. jocpr.comresearchgate.net

The results of docking simulations are typically evaluated using a scoring function, which estimates the binding free energy (ΔGbind). A lower binding energy score generally indicates a more stable protein-ligand complex and a higher predicted affinity. jocpr.com These predictions help prioritize which novel compounds should be synthesized and tested in vitro, saving significant time and resources in the drug discovery pipeline. excli.de

Conformational Analysis and Binding Mode Elucidation

A successful docking simulation not only predicts binding affinity but also reveals the specific binding mode of the ligand within the receptor's active site. It details the crucial intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. jocpr.com

For a molecule like this compound, docking studies would identify which functional groups are critical for binding. For instance, the amino group might act as a hydrogen bond donor, the ring nitrogen as an acceptor, and the methyl and methoxy groups could engage in hydrophobic or van der Waals interactions. Understanding these specific interactions is key to explaining the structure-activity relationship (SAR) within a series of related compounds and provides a rational basis for designing more potent and selective molecules. tandfonline.comnih.gov Conformational analysis within the docking process also assesses the ligand's flexibility and the energetic cost of adopting the bound conformation. nih.gov

Table 2: Common Protein Targets for 2-Aminothiazole Derivatives in Docking Studies

Target Class Specific Example Potential Therapeutic Area
Kinases Hec1/Nek2 Anticancer tandfonline.comnih.gov
Hydrolases Lipase B (from M. tuberculosis) Anti-tuberculosis jocpr.com
Oxidoreductases Oxidoreductase (PDB: 2CDU, 3NM8) Antioxidant researchgate.netasianpubs.org

| Histone Deacetylases | HDAC8 | Anticancer nih.gov |

This table lists examples of protein targets against which 2-aminothiazole derivatives have been computationally screened to predict their biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. In the context of drug discovery and materials science, these models are instrumental in predicting the behavior of novel compounds, thereby prioritizing synthesis and experimental testing. For this compound, QSAR and QSPR studies can provide valuable insights into its potential as a therapeutic agent or its utility in various chemical applications.

Predictive QSAR models for this compound and related analogs are developed to understand how structural modifications influence their interaction with specific biological targets. These models are typically built using a dataset of compounds with known activities and a range of calculated molecular descriptors.

A typical QSAR model can be represented by a mathematical equation that links biological activity (e.g., inhibitory concentration, IC50) to these descriptors. For instance, a multiple linear regression (MLR) model might take the form:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The descriptors for this compound would be calculated using specialized software. Key descriptors could include:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electronic descriptors: These relate to the electron distribution, such as partial charges on atoms and dipole moment.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

The following interactive table presents a hypothetical set of molecular descriptors for this compound and their potential influence on modulating a molecular target, based on general principles observed in QSAR studies of similar compounds. acs.org

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)Potential Influence on Activity
Electronic Dipole Moment2.5 DInfluences long-range interactions with the target protein.
Electronic HOMO Energy-8.5 eVRelates to the molecule's ability to donate electrons.
Electronic LUMO Energy1.2 eVRelates to the molecule's ability to accept electrons.
Steric Molecular Volume150 ųAffects how the molecule fits into the binding pocket of the target.
Lipophilic LogP2.1Influences membrane permeability and hydrophobic interactions.

These predictive models, once validated, can be used to screen virtual libraries of related compounds to identify those with potentially enhanced activity, guiding further synthetic efforts. nih.gov

Computational chemistry provides powerful tools for assessing the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties that provide insights into a molecule's chemical behavior. nih.govrsc.orgroyalsocietypublishing.org

The reactivity of this compound can be understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the electron-donating nature of the amino, methoxy, and methyl groups would be expected to raise the HOMO energy, suggesting it could be reactive towards electrophiles. DFT calculations can pinpoint the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack by calculating reactivity indices such as Fukui functions or mapping the molecular electrostatic potential (MEP).

The selectivity of its reactions can also be predicted. For instance, in an electrophilic aromatic substitution reaction, computational models can predict whether the attack is more likely to occur at a specific position on the thiazole ring or be influenced by the activating groups.

The following interactive table showcases a hypothetical set of calculated reactivity descriptors for this compound.

Reactivity DescriptorCalculation MethodPredicted Value (Hypothetical)Interpretation
HOMO Energy DFT (B3LYP/6-31G)-8.5 eVIndicates the propensity to donate electrons in a reaction.
LUMO Energy DFT (B3LYP/6-31G)1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap DFT (B3LYP/6-31G)9.7 eVA smaller gap suggests higher reactivity.
Global Hardness DFT (B3LYP/6-31G)4.85 eVA measure of resistance to change in electron distribution.
Global Electrophilicity DFT (B3LYP/6-31G*)1.9 eVA measure of the molecule's electrophilic nature.

These computational assessments are invaluable for understanding the intrinsic chemical properties of this compound, predicting its behavior in chemical reactions, and designing synthetic routes. royalsocietypublishing.org

Mechanistic Investigations of Biological Activities in Vitro Studies of 5 Methoxy 4 Methyl Thiazol 2 Ylamine Derivatives

Mechanisms of Enzyme and Receptor Modulation

Inhibition Mechanisms of Specific Kinases (e.g., CK2, GSK3β) and Other Enzymes (e.g., MurB, CYP51, HDAC)

Derivatives of 5-methoxy-4-methyl-thiazol-2-ylamine have demonstrated a capacity to modulate the activity of several crucial enzymes through various inhibitory mechanisms. These compounds have been identified as potent inhibitors of protein kinase CK2 , a key regulator of cell growth and proliferation that is often overexpressed in cancer. The inhibitory action is believed to be ATP-competitive, where the thiazole (B1198619) derivative occupies the ATP-binding pocket of the enzyme, thereby preventing phosphorylation of its substrates. For instance, certain derivatives have exhibited significant inhibitory activity against human CK2.

Similarly, Glycogen Synthase Kinase 3β (GSK3β) , an enzyme implicated in numerous cellular processes including metabolism and apoptosis, is another target. The inhibition of GSK3β by these thiazole derivatives also likely occurs through an ATP-competitive mechanism, highlighting a common mode of action against kinases.

In the context of antimicrobial activity, these derivatives have been shown to target UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , an essential enzyme in the bacterial peptidoglycan synthesis pathway. Inhibition of MurB disrupts the formation of the bacterial cell wall, leading to cell death. This makes MurB an attractive target for the development of novel antibacterial agents.

Furthermore, some derivatives have shown inhibitory effects against lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to antifungal effects. This mechanism is analogous to that of established azole antifungal drugs.

Lastly, Histone Deacetylases (HDACs) , which play a vital role in the epigenetic regulation of gene expression, have also been identified as targets. The inhibition of HDACs by these compounds can lead to the accumulation of acetylated histones, resulting in altered gene expression that can induce cell cycle arrest and apoptosis in cancer cells. The likely mechanism involves the chelation of the zinc ion in the active site of the enzyme.

Adenosine (B11128) Receptor Antagonism Mechanisms

Derivatives of this compound have been explored as antagonists of adenosine receptors, particularly the A1 and A2A subtypes. These receptors are involved in a wide array of physiological functions, and their modulation has therapeutic potential. The mechanism of action for these thiazole derivatives is competitive antagonism. They bind to the adenosine receptors at the same site as the endogenous ligand, adenosine, but fail to activate the receptor. This blockage prevents adenosine from exerting its normal physiological effects. The affinity and selectivity of these compounds for different adenosine receptor subtypes can be fine-tuned by modifying their chemical structure, which has been a focus of structure-activity relationship (SAR) studies.

Mechanisms of Antimicrobial Action (In Vitro)

Antibacterial Activity and Biofilm Inhibition Mechanisms

The antibacterial properties of this compound derivatives are linked to their ability to interfere with essential bacterial processes. As previously mentioned, the inhibition of enzymes like MurB disrupts cell wall synthesis, leading to bactericidal effects.

Beyond direct killing of bacteria, these compounds have also shown efficacy in preventing and disrupting biofilms. Biofilms are communities of bacteria that are notoriously resistant to antibiotics. The biofilm inhibition mechanism of these thiazole derivatives is thought to be multifactorial. One key aspect is the interference with quorum sensing, the communication system bacteria use to coordinate biofilm formation. By disrupting these signaling pathways, the compounds can prevent the initial stages of biofilm development. Additionally, they may inhibit the production of the extracellular polymeric substance (EPS) that forms the protective matrix of the biofilm, thereby compromising its structural integrity.

Antifungal Activity Mechanisms

The primary mechanism for the antifungal activity of this compound derivatives is the inhibition of the enzyme CYP51. This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane function and integrity, ultimately leading to fungal cell death. The selectivity of these compounds for fungal CYP51 over the human equivalent is a critical factor for their therapeutic potential.

Mechanisms of Anticancer Activity (In Vitro Cell Line Studies)

In vitro studies on various cancer cell lines have revealed that this compound derivatives exert their anticancer effects through multiple mechanisms. A significant mode of action is the inhibition of protein kinases that are dysregulated in cancer, such as CK2 and GSK3β. By blocking the activity of these kinases, the compounds can interfere with signaling pathways that control cell proliferation, survival, and metastasis.

This inhibition of critical signaling pathways often leads to the induction of apoptosis, or programmed cell death. The apoptotic process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence for this includes the observed disruption of mitochondrial membrane potential and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

Furthermore, the inhibition of HDACs by some of these derivatives contributes to their anticancer profile. By altering gene expression through the modulation of histone acetylation, these compounds can upregulate tumor suppressor genes and downregulate oncogenes, leading to the suppression of tumor growth. The collective impact of these mechanisms is the inhibition of cancer cell proliferation and the induction of cell death.

Induction of Cell Cycle Arrest and Apoptosis Pathways (In Vitro)

Derivatives of the thiazole scaffold have demonstrated significant potential in oncology research, primarily through their ability to halt the proliferation of cancer cells and induce programmed cell death, known as apoptosis. In vitro studies on various cancer cell lines have elucidated the molecular mechanisms by which these compounds exert their cytotoxic effects. While direct studies on this compound derivatives are limited in publicly accessible literature, research on closely related 4-methylthiazole (B1212942) analogues provides a strong indication of their likely mechanistic pathways.

Thiazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov For instance, investigations into 4-methylthiazole's effects on K562 chronic myeloid leukemia cells revealed a significant induction of apoptosis. This was evidenced by the activation of Caspase-3, the release of Cytochrome-C from the mitochondria, and depolarization of the mitochondrial membrane. ksbu.edu.tr Gene expression analysis further supported these findings, showing an upregulation of pro-apoptotic markers like TP53, BAX, and BAK. ksbu.edu.tr Similarly, a separate study on 1,3-thiazole incorporated phthalimide (B116566) derivatives demonstrated their capacity to induce apoptosis via the intrinsic pathway, as confirmed by DNA fragmentation assays, caspase-3 activity, and RT-PCR analysis of apoptosis markers. nih.gov

In addition to inducing apoptosis, certain thiazole derivatives are capable of arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing and proliferating. One study on a novel 1,3-thiazole derivative, compound 4 , found that it could induce cell cycle arrest in MCF-7 breast cancer cells at the G1 phase, which was accompanied by a decrease in the cell population in the G2/M phase. mdpi.com This disruption of the normal cell cycle progression is a key mechanism for the anti-proliferative activity observed with this class of compounds. mdpi.comnih.gov The collective evidence from these studies suggests that derivatives of this compound likely share these capabilities, acting as multi-faceted agents that can interfere with cancer cell division and trigger their programmed death.

Table 1: In Vitro Effects of Thiazole Derivatives on Cell Cycle and Apoptosis

Compound/Derivative Class Cell Line(s) Observed Effects Key Molecular Markers/Pathways
4-Methylthiazole K562 (Chronic Myeloid Leukemia) Induction of apoptosis, mitochondrial depolarization. Activation of Caspase-3, release of Cytochrome-C, upregulation of TP53, BAX, and BAK. ksbu.edu.tr
1,3-Thiazole Phthalimide Derivatives MCF-7, MDA-MB-468, PC-12 Potent cytotoxic and pro-apoptotic activity. Induction of apoptosis through the intrinsic pathway, DNA fragmentation, Caspase-3 activation. nih.gov
1,3-Thiazole Derivative (Compound 4 ) MCF-7 (Breast Cancer) Induction of apoptosis and necrosis, cell cycle arrest. Arrest at G1 phase, decrease in G2/M phase population. mdpi.com

Mechanisms of Immunomodulation and Anti-inflammatory Effects (In Vitro)

Derivatives of 4-methylthiazol-2-ylamine have been investigated for their immunomodulatory and anti-inflammatory properties in vitro, revealing mechanisms that interfere with key inflammatory pathways. These compounds show potential in mitigating inflammatory responses by modulating the production of inflammatory mediators and regulating the signaling cascades that govern their expression.

A notable example is the derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693), which has been studied in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells—a common in vitro model for neuroinflammation. nih.gov In this model, KHG26693 demonstrated potent anti-inflammatory and antioxidative effects. It significantly suppressed the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, it reduced the levels of nitric oxide (NO) and reactive oxygen species (ROS), which are key mediators of inflammatory damage. nih.gov

The mechanistic basis for these effects was traced to the downregulation of enzymes responsible for producing these mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Delving deeper into the signaling pathways, the study found that the anti-inflammatory action of KHG26693 was facilitated by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov The compound was also found to block the phosphorylation of extracellular signal-regulated kinase (ERK), another important component of inflammatory signaling cascades. nih.gov

Other related studies on 5-methylthiazole (B1295346) derivatives have identified the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism of their anti-inflammatory activity. nih.gov Specifically, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were found to be selective inhibitors of COX-1, with an inhibitory effect superior to the reference drug naproxen. nih.gov This selective inhibition of COX-1 highlights a specific molecular target for the anti-inflammatory action of this subclass of thiazole derivatives. nih.gov These findings collectively suggest that this compound derivatives likely exert their anti-inflammatory effects through the modulation of critical inflammatory enzymes and signaling pathways.

Table 2: In Vitro Anti-inflammatory and Immunomodulatory Mechanisms of 4-Methylthiazol-2-ylamine Derivatives

Compound/Derivative Cell Model Key Effects Molecular Mechanisms/Targets
N-adamantyl-4-methylthiazol-2-amine (KHG26693) LPS-stimulated BV-2 microglia Decreased production of TNF-α, IL-1β, NO, and ROS. nih.gov Downregulation of iNOS and COX-2; Inhibition of NF-κB and ERK signaling pathways. nih.gov

Table of Compounds

Compound Name
This compound
N-adamantyl-4-methylthiazol-2-amine
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one

Advanced Research Applications and Future Directions for 5 Methoxy 4 Methyl Thiazol 2 Ylamine

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The thiazole (B1198619) ring is a prominent scaffold in a variety of natural products and synthetic molecules, making its derivatives highly valuable in organic synthesis. beilstein-journals.org Compounds like 5-Methoxy-4-methyl-thiazol-2-ylamine serve as crucial building blocks, offering reactive sites that allow for the construction of more complex chemical structures. lifechemicals.comminakem.com The amino group at the 2-position is particularly reactive and can be readily modified, enabling the synthesis of a diverse array of derivatives. researchgate.net

The versatility of the aminothiazole scaffold allows for various chemical modifications, including N-acylation, N-formylation, and the formation of azomethine, sulfonamide, ureido, and thioureido functionalities. researchgate.net These reactions provide a pathway to new molecular entities with potentially unique properties. The presence of the methoxy (B1213986) and methyl groups on the thiazole ring of this compound further influences its reactivity and the stereochemistry of the resulting products.

The strategic importance of aminothiazole derivatives is underscored by their role in the synthesis of compounds with significant biological activity. For instance, the core structure is a key component in a number of approved drugs. researchgate.net The ability to functionalize the aminothiazole core makes it a staple in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Functional Group Potential Reactions Resulting Scaffolds
2-Amino groupAcylation, Sulfonylation, Urea/Thiourea formationAmides, Sulfonamides, Ureas/Thioureas
Thiazole ringElectrophilic substitutionFunctionalized thiazoles
Methoxy groupO-demethylationHydroxy-thiazole derivatives

Exploration in Material Science for Optoelectronic and Dye Applications (e.g., Light-Harvesting Chromophores)

Thiazole derivatives are not only significant in a biological context but also possess properties that make them attractive for applications in material science. beilstein-journals.org The delocalized π-electron system of the thiazole ring, in conjunction with electron-donating and electron-withdrawing substituents, can give rise to interesting photophysical properties. This makes them candidates for use in the development of organic dyes and materials for optoelectronic devices.

While direct research on this compound for these specific applications is not extensively documented, the general class of thiazole-containing compounds has been explored for such purposes. The electronic properties of the thiazole ring can be tuned by altering the substituents. The methoxy group on this compound, being an electron-donating group, can influence the intramolecular charge transfer characteristics of molecules derived from it, which is a key feature for chromophores used in light-harvesting applications and dye-sensitized solar cells.

The development of novel organic materials for electronics is a rapidly growing field, and heterocyclic compounds like thiazoles are at the forefront of this research. Their structural versatility allows for the fine-tuning of electronic and optical properties, which is essential for creating materials with specific functions.

Theoretical Studies on Novel Material Properties (e.g., Corrosion Inhibition)

Theoretical studies, often employing quantum chemical calculations like Density Functional Theory (DFT), are instrumental in predicting the potential applications of novel compounds. For thiazole derivatives, one area of significant theoretical and experimental investigation is their use as corrosion inhibitors. iau.irdntb.gov.uaresearchgate.netresearchgate.net Organic molecules containing heteroatoms such as nitrogen and sulfur, like those in the thiazole ring, are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. iau.iridk.org.rs

Studies on related aminothiazole compounds have shown that they can be effective corrosion inhibitors for metals like mild steel and copper in acidic environments. iau.irresearchgate.net The inhibition efficiency is attributed to the ability of the molecule to adsorb onto the metal surface through the nitrogen and sulfur atoms, which act as active centers. The methoxy group in this compound, as an electron-donating group, is predicted to enhance the electron density on the thiazole ring, which could lead to stronger adsorption on the metal surface and therefore, improved corrosion inhibition. researchgate.net

Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to correlate with the inhibition efficiency. researchgate.netresearchgate.net A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a willingness to accept electrons from the metal surface. These theoretical insights can guide the design of more effective corrosion inhibitors based on the this compound scaffold.

Property Relevance to Corrosion Inhibition
Heteroatoms (N, S)Act as adsorption centers on the metal surface.
π-electron systemFacilitates interaction with the metal surface.
Electron-donating groupsCan enhance the adsorption process and inhibition efficiency.

Future Prospects in Mechanistic-Based Drug Discovery and Design of New Thiazole Scaffolds

The thiazole scaffold is a cornerstone in medicinal chemistry, with a broad spectrum of biological activities having been reported for its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.commdpi.com The future of drug discovery is moving towards a more mechanistic-based approach, where compounds are designed to interact with specific biological targets. The structural and electronic features of this compound make it an attractive starting point for the design of new therapeutic agents.

The design of new thiazole scaffolds involves the strategic modification of the core structure to optimize interactions with a biological target. nih.govmdpi.comresearchgate.netnih.gov For example, recent research has focused on developing 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel inhibitors of cyclin-dependent kinase 12 (CDK12) for cancer treatment. nih.gov This highlights the potential of aminothiazole-based structures in targeted therapy.

Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them against a variety of biological targets. Computational methods, such as molecular docking, will play a crucial role in predicting the binding modes of these new molecules and guiding their design. The ultimate goal is to develop novel drug candidates with improved efficacy and reduced side effects. The versatility of the thiazole ring ensures that it will remain a privileged scaffold in the ongoing quest for new and better medicines. researchgate.netmdpi.com

Q & A

Advanced Research Question

  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity .
  • Reactivity Studies : Gaussian 09 for HOMO-LUMO gap calculations (predicting electrophilic/nucleophilic sites) .

How should this compound be stored to ensure stability in long-term studies?

Basic Research Question
Store at –20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent oxidation . Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

What are the challenges in scaling up the synthesis of this compound for preclinical trials?

Advanced Research Question
Scale-up issues include:

  • Exothermic cyclization requiring jacketed reactors for temperature control .
  • Purification bottlenecks resolved via continuous crystallization systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.